2,6-dichloro-N-(2-phenoxyphenyl)benzamide
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Overview
Description
2,6-dichloro-N-(2-phenoxyphenyl)benzamide is an organic compound with the molecular formula C19H13Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-phenoxyphenyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-phenoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(2-phenoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of amines.
Scientific Research Applications
2,6-dichloro-N-(2-phenoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
2,6-dichloro-N-(2-phenoxyphenyl)benzamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H13Cl2NO2 |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
2,6-dichloro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H13Cl2NO2/c20-14-9-6-10-15(21)18(14)19(23)22-16-11-4-5-12-17(16)24-13-7-2-1-3-8-13/h1-12H,(H,22,23) |
InChI Key |
WKXQCPDBDWWWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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